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molecular formula C11H11N3O3 B8450687 4-(2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

4-(2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No. B8450687
M. Wt: 233.22 g/mol
InChI Key: HVXQCDPOXUTBRX-UHFFFAOYSA-N
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Patent
US08362004B2

Procedure details

To a soln. of methyl 4-(2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-5-carboxylate (183 mg, 0.74 mmol) in MeOH (5 ml) was added sodium hydroxide (1.3 ml, 3M aq. solution). The mixture was stirred at r.t for 2 hrs, then concentrated in vacuo. The residue was taken up in water, washed w/ether (3×) to remove the possible impurity. The aq. phase was acidified w/6M HCl to pH 3, extracted w/EtOAc (4×). The combined organic layer was dried and evaporated to afford the title compound (164 mg, 0.703 mmol, 95% yield). 1H-NMR (500 MHz, CD3OD), δ: 7.46-7.42 (m, 2H), 7.09-7.05 (m, 2H), 4.32 (s, 3H), 3.73 (s, 3H).
Name
methyl 4-(2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-5-carboxylate
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:10]=[N:11][N:12]([CH3:18])[C:13]=1[C:14]([O:16]C)=[O:15].[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:10]=[N:11][N:12]([CH3:18])[C:13]=1[C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
methyl 4-(2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-5-carboxylate
Quantity
183 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)C=1N=NN(C1C(=O)OC)C
Name
Quantity
1.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
washed w/ether (3×)
CUSTOM
Type
CUSTOM
Details
to remove the possible impurity
EXTRACTION
Type
EXTRACTION
Details
extracted w/EtOAc (4×)
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C=1N=NN(C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.703 mmol
AMOUNT: MASS 164 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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